molecular formula C14H20N2 B1439832 3-Benzyl-1-cyclopropylpiperazine CAS No. 1248907-51-8

3-Benzyl-1-cyclopropylpiperazine

Cat. No.: B1439832
CAS No.: 1248907-51-8
M. Wt: 216.32 g/mol
InChI Key: BSRABLAVRKDCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Benzyl-1-cyclopropylpiperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include basic conditions for substitution reactions and acidic conditions for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Benzyl-1-cyclopropylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-cyclopropylpiperazine involves its interaction with specific molecular targets and pathways. It is believed to act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction leads to an increase in serotonin and dopamine levels, which can have various physiological effects.

Comparison with Similar Compounds

3-Benzyl-1-cyclopropylpiperazine can be compared with other similar compounds such as benzylpiperazine and cyclopropylpiperazine. While all these compounds share a piperazine core, the presence of the benzyl and cyclopropyl groups in this compound makes it unique. This unique structure contributes to its distinct chemical and biological properties .

Similar compounds include:

  • Benzylpiperazine
  • Cyclopropylpiperazine
  • 1-Benzyl-4-methylpiperazine

These compounds differ in their substituents and, consequently, their chemical reactivity and biological activity.

Properties

IUPAC Name

3-benzyl-1-cyclopropylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-13-11-16(9-8-15-13)14-6-7-14/h1-5,13-15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRABLAVRKDCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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